4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine

Catalog No.
S12547381
CAS No.
M.F
C13H9ClF3N
M. Wt
271.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine

Product Name

4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine

IUPAC Name

5-chloro-2-[3-(trifluoromethyl)phenyl]aniline

Molecular Formula

C13H9ClF3N

Molecular Weight

271.66 g/mol

InChI

InChI=1S/C13H9ClF3N/c14-10-4-5-11(12(18)7-10)8-2-1-3-9(6-8)13(15,16)17/h1-7H,18H2

InChI Key

FBBHZDTYDMNPTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)Cl)N

4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine is an organic compound characterized by a biphenyl structure with a chloro and a trifluoromethyl group attached to the aromatic rings. This compound has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to yield various amine derivatives.
  • Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing the formation of diverse substituted biphenyl derivatives.

Research has indicated that 4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine exhibits significant biological activity. It has been investigated for its potential as an inhibitor of c-KIT kinase, which is relevant in treating gastrointestinal stromal tumors. The compound displays promising in vivo pharmacokinetic profiles and antitumor efficacy against various drug-resistant mutants, indicating its potential as a therapeutic candidate .

The synthesis of 4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine typically employs the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. Key steps in the synthesis include:

  • Oxidative Addition: The palladium catalyst engages with the aryl halide.
  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
  • Reductive Elimination: The final product is formed through reductive elimination, releasing the palladium catalyst for further reactions.

In industrial settings, large-scale reactions are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems.

4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine has several notable applications:

  • Medicinal Chemistry: It serves as a potential lead compound in drug development, particularly for targeting c-KIT-related cancers.
  • Materials Science: The compound is utilized in the production of advanced materials, including polymers and liquid crystals.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules .

The interactions of 4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine with biological targets have been studied to understand its mechanism of action. It appears to modulate enzyme activity by binding to specific targets involved in cell proliferation, which may contribute to its anticancer properties . Further studies are required to elucidate the full scope of its interactions and potential therapeutic effects.

Several compounds share structural similarities with 4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
4-Chloro-4'-methoxy-biphenyl-2-ylamineMethoxy group instead of trifluoromethylDistinct reactivity due to methoxy substitution
4'-Chloro-2-methoxy-biphenyl-3-ylamineDifferent substitution pattern on biphenylExhibits different biological activities
4-Chloro-4'-methoxychalconeChalcone structure with methoxy groupUnique optical properties due to chalcone framework

The uniqueness of 4-Chloro-3'-trifluoromethyl-biphenyl-2-ylamine lies in its specific substitution pattern that enhances its biological activity and chemical reactivity compared to these similar compounds. Its trifluoromethyl group contributes significantly to its lipophilicity and metabolic stability, making it particularly appealing for drug development.

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

271.0375615 g/mol

Monoisotopic Mass

271.0375615 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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